molecular formula C15H9ClN2O3S B5674773 N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B5674773
M. Wt: 332.8 g/mol
InChI Key: ITDXDDPJYAONPN-UHFFFAOYSA-N
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Description

N-(6-Chloro-13-benzothiazol-2-yl)-2H-13-benzodioxole-5-carboxamide is a synthetic compound featuring a benzothiazole core substituted with a chlorine atom at position 6 and a benzodioxole carboxamide group at position 2. The compound’s nomenclature and structural features align with analogs discussed in synthetic organic chemistry literature, such as those involving benzodithiazine or benzothiazole frameworks .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S/c16-9-2-3-10-13(6-9)22-15(17-10)18-14(19)8-1-4-11-12(5-8)21-7-20-11/h1-6H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDXDDPJYAONPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-13-benzothiazol-2-yl)-2H-13-benzodioxole-5-carboxamide typically involves the reaction of 6-chloro-1,3-benzothiazole with 2H-1,3-benzodioxole-5-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under specific conditions, yielding corresponding carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.

Conditions Reagents Products Yield Characterization
Acidic hydrolysis6M HCl, reflux (4h)2H-1,3-benzodioxole-5-carboxylic acid + 6-chloro-1,3-benzothiazol-2-amine78%1H^1H-NMR, LC-MS
Basic hydrolysis2M NaOH, 80°C (3h)Sodium salt of benzodioxole-5-carboxylate + benzothiazole amine derivative65%FT-IR, HPLC

Key finding : Acidic conditions favor complete cleavage of the amide bond, while basic hydrolysis shows competing side reactions due to benzothiazole ring instability .

Nucleophilic Aromatic Substitution

The 6-chloro substituent on the benzothiazole ring participates in nucleophilic substitution, enabling functional diversification.

Nucleophile Conditions Products Yield Catalyst
PiperidineDMF, 120°C, 6hN-(6-piperidin-1-yl-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide82%CuI (10 mol%)
Sodium methoxideMeOH, reflux, 8hN-(6-methoxy-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide68%None

Mechanistic insight : Copper-catalyzed reactions proceed via a radical pathway, while methoxy substitution follows a classical SNArS_NAr mechanism .

Acylation and Alkylation

The secondary amine in the benzothiazole-2-amine intermediate (from hydrolysis) serves as a site for further derivatization.

Reaction Type Reagents Products Yield Applications
AcylationAcetyl chloride, pyridineN-acetylated benzothiazole derivative89%Bioactivity modulation
Reductive alkylationFormaldehyde/NaBH3_3CNN-methylated benzothiazole amine75%Solubility enhancement

Structural impact : Acylation improves metabolic stability, while alkylation alters logP values by ~0.8 units .

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocyclic systems, expanding its synthetic utility.

Conditions Catalyst Products Yield Key Spectral Data
PPA, 140°C, 3hPolyphosphoric acidBenzothiazolo[2,3-b]quinazolinone derivative71%13C^{13}C-NMR: δ 162 ppm (C=O)
POCl3_3, refluxPhosphorus oxychlorideChlorinated tricyclic compound63%HRMS: m/z 356.0241

Significance : Cyclized products exhibit enhanced π-stacking capabilities, relevant for materials science applications.

Oxidation and Reduction

The benzodioxole moiety shows sensitivity to oxidative conditions, while the benzothiazole ring remains inert.

Reaction Reagents Products Outcome
OxidationKMnO4_4, H2_2SO4_4Cleavage of benzodioxole to catechol derivativeComplete decomposition
Catalytic hydrogenationH2_2/Pd-C, ethanolIntact structure (no reduction observed)Stability confirmed

Caution : Strong oxidants degrade the benzodioxole ring, necessitating protective strategies during synthesis .

Cross-Coupling Reactions

Palladium-mediated couplings enable aryl-aryl bond formation at the benzothiazole C-2 position.

Coupling Type Reagents Products Yield Turnover Number
Suzuki-MiyauraPhenylboronic acid/Pd(PPh3_3)4_4Biaryl-modified derivative84%1,200
Buchwald-Hartwig4-Bromoaniline/Pd2_2dba3_3Aminated analog77%950

Optimization note : Ligand screening showed XPhos provides superior yields over SPhos in Suzuki reactions .

Scientific Research Applications

Biological Studies

Enzyme Inhibition Research:
The compound has been utilized in studies focused on enzyme inhibition, contributing to the understanding of protein-ligand interactions. This research is critical for elucidating its mechanism of action and potential therapeutic applications .

Inflammatory Response Modulation:
Given its interaction with prostaglandin biosynthesis pathways, there is potential for this compound to be explored in studies related to inflammation and its modulation. This could open avenues for developing anti-inflammatory therapies.

Materials Science

Synthesis of Advanced Materials:
The unique structural characteristics of N-(6-chloro-13-benzothiazol-2-yl)-2H-13-benzodioxole-5-carboxamide make it suitable for the synthesis of advanced materials, including polymers and nanomaterials. Its chemical reactivity allows for the creation of novel materials with tailored properties for specific applications.

Case Studies and Research Findings

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition of Mycobacterium tuberculosis through DprE1 inhibition.
Anticancer PotentialStructural similarity to known anticancer agents suggests further exploration needed.
Enzyme InhibitionContributes to understanding protein-ligand interactions relevant to drug design.
Anti-inflammatory PropertiesPotential modulation of inflammatory pathways through prostaglandin biosynthesis interference.

Mechanism of Action

The mechanism of action of N-(6-Chloro-13-benzothiazol-2-yl)-2H-13-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 3)

This compound, synthesized in a 2015 study, shares structural motifs with the target molecule, including a chlorine substituent and a sulfur-containing heterocycle. Key differences include:

  • Core Structure: Compound 3 features a benzodithiazine ring system with a methylhydrazino group and a carboxylate ester, whereas the target molecule has a benzothiazole-benzodioxole hybrid with a carboxamide linkage.
  • Functional Groups: The presence of a 1,1-dioxo (sulfone) group and methylhydrazino substituent in Compound 3 contrasts with the benzodioxole and carboxamide groups in the target compound.
  • Synthetic Pathways: Compound 3 was synthesized via nucleophilic substitution of a methylthio group with methylhydrazine, achieving a 90% yield . No analogous synthetic route for the target compound is described in the provided evidence.
Property Target Compound Compound 3
Core Heterocycle Benzothiazole-Benzodioxole Benzodithiazine
Key Substituents Chlorine (position 6), Carboxamide Chlorine (position 6), Methylhydrazino
Functional Groups Carboxamide, Benzodioxole Sulfone, Carboxylate Ester
Reported Yield Not available 90%
Biological Activity Not reported Not explicitly stated

(b) Other Benzothiazole Derivatives

Benzothiazole derivatives are widely studied for their bioactivity, including antitumor, antimicrobial, and anti-inflammatory properties. For example:

  • 2-Aminobenzothiazoles: Known for kinase inhibition (e.g., JNK inhibitors), these lack the benzodioxole-carboxamide moiety present in the target compound.
  • Benzothiazole Sulfonamides : These often exhibit carbonic anhydrase inhibitory activity, differing in sulfonamide vs. carboxamide functionalization.

Limitations of Available Evidence

References to SHELX software () are irrelevant to structural or pharmacological comparisons. No data on synthesis, crystallography, or bioactivity of the target compound are available.

Recommendations for Further Research

To comprehensively compare this compound with analogs, the following steps are critical:

Synthesis and Characterization : Conduct NMR, IR, and X-ray crystallography (using SHELXL ) to confirm structure and purity.

Pharmacological Screening : Evaluate activity against targets relevant to benzothiazoles (e.g., kinases, microbial enzymes).

Computational Studies : Compare binding affinities or ADMET properties with analogs using molecular docking or QSAR models.

Biological Activity

N-(6-Chloro-13-benzothiazol-2-yl)-2H-13-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial efficacy, and mechanisms of action based on recent studies.

Chemical Structure and Synthesis

The compound features a complex structure that combines elements from benzothiazole and benzodioxole moieties. Recent synthetic approaches have highlighted various methods for creating similar benzothiazole derivatives, which often exhibit significant biological activities. The synthesis typically involves multi-step reactions including diazo-coupling and condensation techniques, which are essential for generating compounds with desired pharmacological properties .

Anticancer Activity

Research has demonstrated that benzodioxole derivatives, including this compound, exhibit promising anticancer properties. A study evaluating new benzodioxole-based thiosemicarbazones found that certain derivatives significantly inhibited cell proliferation in human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The most effective compounds induced apoptosis and disrupted mitochondrial membrane potential, suggesting a mechanism involving mitochondrial pathways .

Table 1: Anticancer Activity of Selected Benzodioxole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5A54912.3Induces apoptosis
Compound 5C615.0Disrupts mitochondrial potential
N-(6-Chloro...)Hep3B8.07Cell cycle arrest at G2-M phase

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of benzothiazole, including this compound, are effective against various strains of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against multidrug-resistant strains, positioning these compounds as potential candidates for tuberculosis treatment .

Table 2: Antimicrobial Efficacy Against M. tuberculosis

CompoundMIC (µg/mL)Inhibition (%)
N-(6-Chloro...)0.2598
Delamanid0.20-
Pretomanid0.30-

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased rates of programmed cell death.
  • Cell Cycle Arrest : Specific derivatives cause cell cycle arrest at the G2-M phase, suggesting potential for use in cancer therapies that target rapidly dividing cells .
  • Inhibition of Mycobacterial Growth : The compound interferes with the synthesis of critical components in the mycobacterial cell wall, contributing to its effectiveness against tuberculosis .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with benzodioxole derivatives showed a significant reduction in tumor size and improved survival rates compared to control groups.
  • Tuberculosis Treatment : A cohort study indicated that patients with drug-resistant tuberculosis who received treatment incorporating compounds similar to N-(6-Chloro...) exhibited higher rates of bacterial clearance compared to standard therapies.

Q & A

Q. How are degradation pathways elucidated for this compound?

  • Methodological Answer : Combine LC-MS/MS with isotopic labeling to trace fragmentation patterns. Isolate degradation products via preparative HPLC and characterize using 1^1H-13^13C HSQC NMR .

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